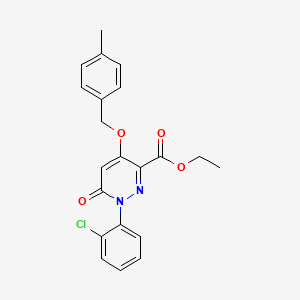

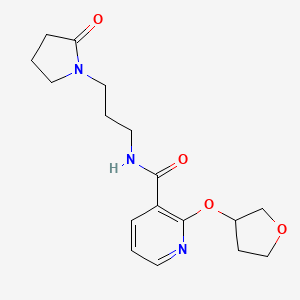

(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

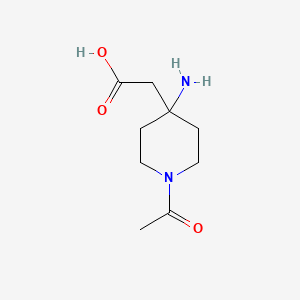

(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one, commonly known as BRD 7389, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BRD 7389 belongs to the class of thiazolidinones, which are known to have diverse biological activities.

Scientific Research Applications

Thiazolidinones in Medicinal Chemistry

Thiazolidinones, including various derivatives, have demonstrated significant biological potential, showing promise in the development of new pharmacological agents. The core structure of thiazolidinone is a basis for creating compounds with a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. One study highlights the synthesis and historical development of 1,3-thiazolidin-4-ones and their analogues, emphasizing their great pharmacological importance and potential in treating various diseases (Santos, Jones Junior, & Silva, 2018).

Biological Activities of Thiazolidin-4-Ones

Recent studies have focused on the diverse biological activities of thiazolidin-4-ones, covering their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has also been discussed, indicating the potential for optimizing the structure of thiazolidin-4-one derivatives to enhance their drug efficacy (Mech, Kurowska, & Trotsko, 2021).

Pharmacoeconomic Review of Linezolid

Linezolid, an oxazolidinone antibacterial agent with a thiazolidinone moiety, demonstrates effective treatment options for serious Gram-positive infections, including those caused by multidrug-resistant organisms like MRSA and vancomycin-resistant Enterococcus faecium. The compound has been well-tolerated in clinical settings, with its oral bioavailability allowing for flexible administration routes. This example underlines the potential medical applications of thiazolidinone derivatives in addressing critical healthcare challenges (Plosker & Figgitt, 2005).

Properties

IUPAC Name |

5-bromo-3-(4-hydroxy-3-propan-2-yl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S2/c1-6(2)17-13(19)11(21-14(17)20)10-8-5-7(15)3-4-9(8)16-12(10)18/h3-6,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBVHSLBNQBWJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(SC1=S)C2=C3C=C(C=CC3=NC2=O)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2875748.png)

![N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2875752.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2875758.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B2875761.png)